![molecular formula C17H14N4O4S2 B2828135 N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921561-01-5](/img/structure/B2828135.png)
N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and a dioxole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. Amides are functional groups that contain a carbonyl group (C=O) linked to a nitrogen atom. Dioxole is a heterocyclic compound that consists of a five-membered ring with two oxygen atoms and three carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Antibacterial Activity
- Antibacterial Agents : A study by Palkar et al. (2017) involved synthesizing novel analogs related to the target compound, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds were also assessed for cytotoxic activity, indicating antibacterial properties at non-cytotoxic concentrations (Palkar et al., 2017).
Synthesis Methods
- Synthesis in Aqueous Media : Boeini and Najafabadi (2009) discussed the efficient synthesis of benzazoles (including benzothiazoles) in aqueous media. This method provides an alternative approach to synthesizing compounds structurally similar to the target compound (Boeini & Najafabadi, 2009).
Anti-Inflammatory and Antitubercular Activity
Anti-Inflammatory and Antitubercular Agents : A study by Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole, demonstrating anti-inflammatory activity and potential effects on myocardial function. These findings suggest a broad scope for medical applications, including cardiovascular and respiratory diseases (Lynch et al., 2006).
Diuretic Activity : Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides and found one of these compounds to be a promising candidate as a diuretic agent. This suggests potential applications in treating conditions related to fluid retention (Yar & Ansari, 2009).
Other Applications
- Methylglyoxal in Organisms : Research by Nemet et al. (2006) on Methylglyoxal, an alpha-oxoaldehyde formed endogenously, highlights the complexity of biochemical reactions in which similar thiazole compounds might be involved. This study sheds light on the broader context of metabolic and enzymatic processes where such compounds could play a role (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-9-6-26-16(18-9)20-14(22)5-11-7-27-17(19-11)21-15(23)10-2-3-12-13(4-10)25-8-24-12/h2-4,6-7H,5,8H2,1H3,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLIGNPCBTPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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